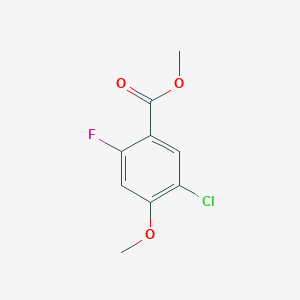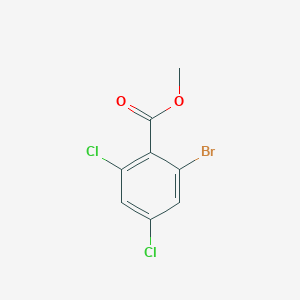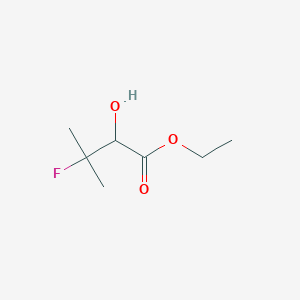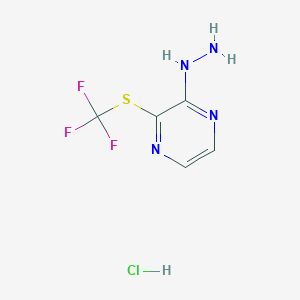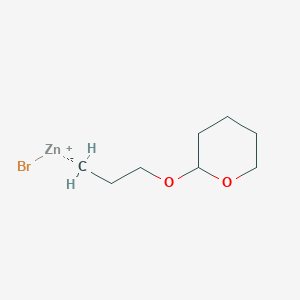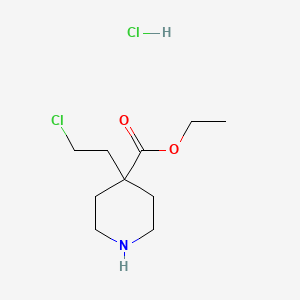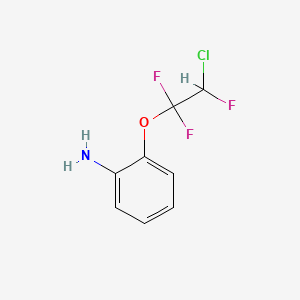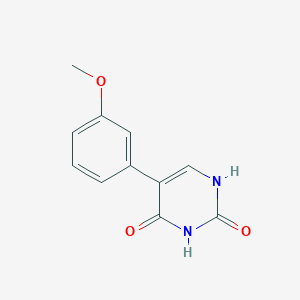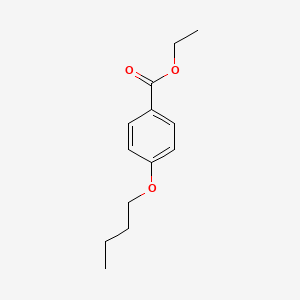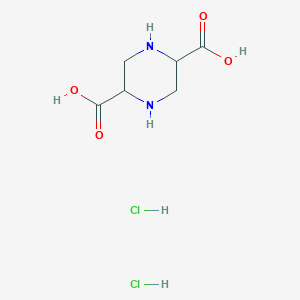
tert-Butyl-N-(4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate, 95%
Descripción general
Descripción
Tert-Butyl-N-(4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate, 95% (TBNC) is an organofluorine compound with a wide range of applications in organic synthesis. It is a colorless to light yellow liquid with a boiling point of 115-117°C and a melting point of -5°C. TBNC is typically used as a reagent in organic synthesis and as a catalyst in the production of polymers. It is also used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. TBNC has been studied extensively in recent years due to its unique properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
Tert-Butyl-N-(4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate, 95% has been studied extensively in recent years due to its unique properties and potential applications in various fields. It has been used as a catalyst in the synthesis of polymers, as an intermediate in the synthesis of pharmaceuticals and other organic compounds, and as a reagent in organic synthesis. It has also been used in the synthesis of fluorinated compounds and as a catalyst in the production of polymers. Additionally, tert-Butyl-N-(4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate, 95% has been used in the synthesis of polymers with improved properties such as increased thermal stability and improved resistance to degradation.
Mecanismo De Acción
The mechanism of action of tert-Butyl-N-(4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate, 95% is not fully understood. It is believed that the reaction of tert-butyl iodide with N-fluoro-2-iodoheptylcarbamate produces the tert-butyl-N-fluoro-2-iodoheptylcarbamate intermediate, which then reacts with aqueous sodium bicarbonate to form the desired product. The reaction is believed to involve the formation of an intermediate carbamate compound, which then undergoes a series of reactions to form the final product.
Biochemical and Physiological Effects
tert-Butyl-N-(4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate, 95% has been studied for its potential effects on biochemical and physiological processes. Studies have shown that tert-Butyl-N-(4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate, 95% can inhibit the activity of some enzymes and interfere with the binding of certain proteins. It has also been shown to inhibit the growth of certain bacteria and fungi. Additionally, tert-Butyl-N-(4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate, 95% has been found to have an effect on the metabolism of certain drugs and hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl-N-(4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate, 95% has several advantages when used in laboratory experiments. It is a relatively stable compound and is easily synthesized in the laboratory. Additionally, it is relatively non-toxic and has low reactivity with other compounds. However, tert-Butyl-N-(4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate, 95% is not suitable for use in some applications, such as in the synthesis of pharmaceuticals, due to its limited solubility in water.
Direcciones Futuras
The potential applications of tert-Butyl-N-(4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate, 95% in various fields are still being explored. Some potential future directions include the use of tert-Butyl-N-(4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate, 95% as a catalyst in the production of polymers, as an intermediate in the synthesis of pharmaceuticals and other organic compounds, and as a reagent in organic synthesis. Additionally, tert-Butyl-N-(4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate, 95% could be studied for its potential effects on biochemical and physiological processes, and its potential use in the synthesis of fluorinated compounds. Finally, further research could be conducted on the mechanism of action of tert-Butyl-N-(4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate, 95% and its potential effects on drug metabolism and hormone binding.
Métodos De Síntesis
Tert-Butyl-N-(4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate, 95% can be synthesized by a two-step process involving the reaction of tert-butyl iodide and N-fluoro-2-iodoheptylcarbamate. The first step involves the reaction of tert-butyl iodide with N-fluoro-2-iodoheptylcarbamate in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction produces the tert-butyl-N-fluoro-2-iodoheptylcarbamate intermediate, which is then reacted with aqueous sodium bicarbonate to form the desired product.
Propiedades
IUPAC Name |
tert-butyl N-(4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F9INO2/c1-8(2,3)25-7(24)23-5-6(22)4-9(13,14)10(15,16)11(17,18)12(19,20)21/h6H,4-5H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXXTHFQCHDQLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F9INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20896088 | |
| Record name | tert-Butyl (4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate | |
CAS RN |
1301739-79-6 | |
| Record name | tert-Butyl (4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



